molecular formula C12H15NO2 B2401828 methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate CAS No. 64124-13-6

methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate

Cat. No. B2401828
CAS RN: 64124-13-6
M. Wt: 205.257
InChI Key: UTMZHSWEBBBOKY-LUAWRHEFSA-N
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Description

This compound is an ester with a dimethylamino group attached to a phenyl group. The presence of the dimethylamino group suggests that it could participate in various chemical reactions, particularly those involving nucleophilic substitution .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions involving methylene-active compounds and bis(dimethylamino)methane .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the ester and dimethylamino functional groups. These groups could impact the compound’s conformation and electronic structure .


Chemical Reactions Analysis

The dimethylamino group in this compound could potentially undergo various chemical reactions. For instance, the oxidative cleavage of the C–N bond of aryl and heteroaryl (dimethylamino)methyl groups has been achieved using molecular iodine as a mild oxidizing agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dimethylamino group could impact the compound’s solubility, reactivity, and other properties .

Scientific Research Applications

Synthesis and Transformations in Heterocyclic Systems

Methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate plays a significant role in the synthesis of various heterocyclic systems. It is used as a versatile synthon for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other complex molecules. These heterocyclic compounds have broad applications in pharmaceuticals and material science (Pizzioli et al., 1998), (Selič et al., 1997), (Kralj et al., 1997).

Metal-Mediated Reactions

This compound is also involved in metal-mediated reactions. For instance, it reacts with benzaldehyde and salicylaldehyde via its Sn and Zn complexes under aqueous conditions to form α-methylene-γ-lactones (Drewes et al., 1995).

Parallel Solution-Phase and Solid-Phase Synthesis

Methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate is used in parallel solution-phase synthesis for preparing N-Protected (Z)-3-(arylamino)-2,3-dehydroalanine esters. Additionally, it's involved in a three-step parallel solid-phase synthesis of various heterocyclic compounds (Čebašek et al., 2004).

Synthesis of Complex Organic Molecules

The compound is essential for the synthesis of various complex organic molecules, contributing significantly to the development of new drugs and materials. For instance, it's used in synthesizing chiral 7-Oxabicyclo[2.2.1]heptane building blocks for prostanoids, indicating its versatility in complex organic synthesis (Valiullina et al., 2019).

Development of Heterocyclic Systems

It is instrumental in the development of various heterocyclic systems, demonstrating its significance in organic chemistry and medicinal chemistry research (Toplak et al., 1999), (Silaichev et al., 2014).

Safety And Hazards

While specific safety and hazard information for this compound was not found, similar compounds, such as dimethylformamide, can pose risks to the eyes, skin, lungs, liver, and heart .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, reactivity, and potential applications. For instance, its interaction with other molecules could be investigated further .

properties

IUPAC Name

methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)9-11(12(14)15-3)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMZHSWEBBBOKY-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=CC=CC=C1)\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate

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